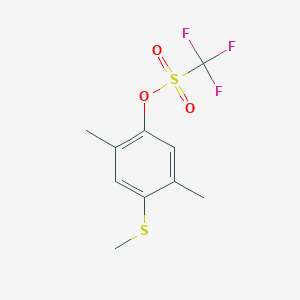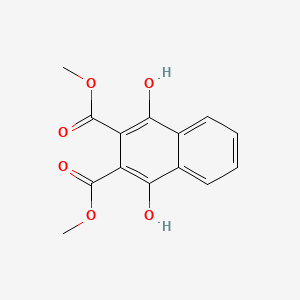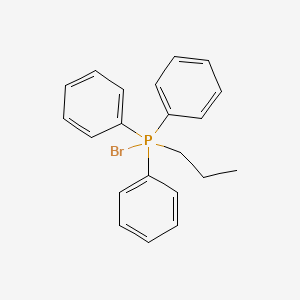
Einecs 261-884-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a member of the phosphonium salts family, which are widely used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with propyl bromide. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction is as follows:
PPh3+C3H7Br→PPh3C3H7Br
Industrial Production Methods
In industrial settings, the production of triphenyl(propyl)phosphonium bromide involves large-scale reactions in batch reactors. The process includes the purification of the product through recrystallization or distillation to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: Triphenyl(propyl)phosphonium bromide can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Triphenyl(propyl)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane permeability and mitochondrial function.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.
作用機序
The mechanism by which triphenyl(propyl)phosphonium bromide exerts its effects involves its ability to interact with cellular membranes. The phosphonium ion can penetrate lipid bilayers, allowing it to target mitochondria and other organelles. This property makes it useful in drug delivery and biochemical studies.
類似化合物との比較
Similar Compounds
- Triphenylmethylphosphonium bromide
- Triphenylethylphosphonium bromide
- Triphenylbutylphosphonium bromide
Uniqueness
Triphenyl(propyl)phosphonium bromide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to interact with biological membranes. Compared to its analogs, it offers a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
特性
CAS番号 |
59725-00-7 |
|---|---|
分子式 |
C21H22BrP |
分子量 |
385.3 g/mol |
IUPAC名 |
bromo-triphenyl-propyl-λ5-phosphane |
InChI |
InChI=1S/C21H22BrP/c1-2-18-23(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChIキー |
FZCYFHVHKOISNL-UHFFFAOYSA-N |
正規SMILES |
CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)


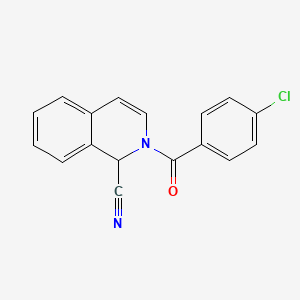
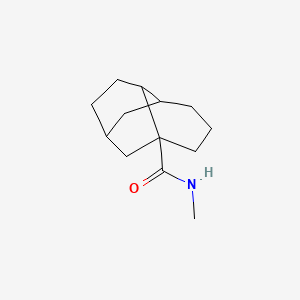
![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)



![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
